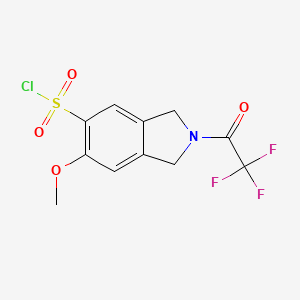
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClF3NO3S It is characterized by the presence of a trifluoroacetyl group, a methoxy group, and a sulfonyl chloride group attached to an isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride typically involves the reaction of 6-methoxyisoindoline with trifluoroacetyl chloride and sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids in the presence of water.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Aqueous solutions or acidic conditions facilitate hydrolysis.
Major Products
Substitution Products: Sulfonamides, sulfonate esters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfonamides.
Scientific Research Applications
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoroacetyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The methoxy group provides additional stability to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride
- 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl fluoride
- 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonamide
Uniqueness
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride is unique due to the presence of both a trifluoroacetyl group and a sulfonyl chloride group on the isoindoline ring. This combination of functional groups imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C11H9ClF3NO4S |
|---|---|
Molecular Weight |
343.71 g/mol |
IUPAC Name |
6-methoxy-2-(2,2,2-trifluoroacetyl)-1,3-dihydroisoindole-5-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClF3NO4S/c1-20-8-2-6-4-16(10(17)11(13,14)15)5-7(6)3-9(8)21(12,18)19/h2-3H,4-5H2,1H3 |
InChI Key |
STBQPLCWJAWTBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CC2=C1)C(=O)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















